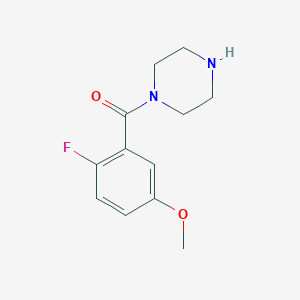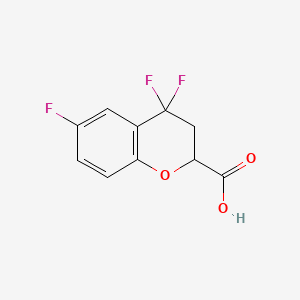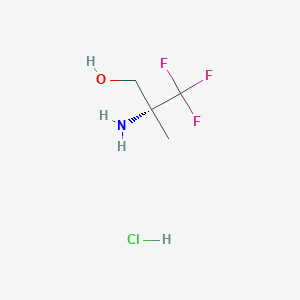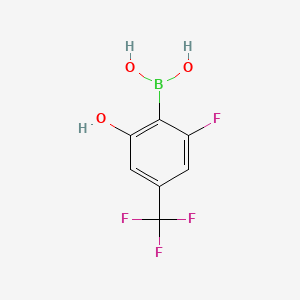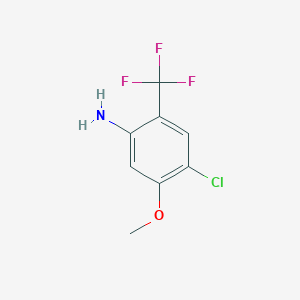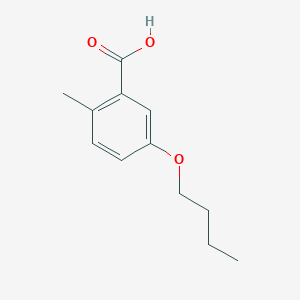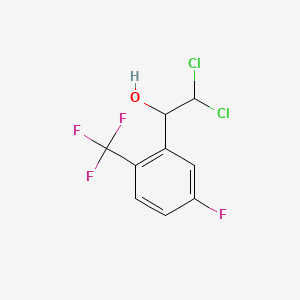
2,2-Dichloro-1-(5-fluoro-2-(trifluoromethyl)phenyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dichloro-1-(5-fluoro-2-(trifluoromethyl)phenyl)ethanol is a chemical compound with the molecular formula C9H6Cl2F4O It is characterized by the presence of dichloro, fluoro, and trifluoromethyl groups attached to a phenyl ring, along with an ethanol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(5-fluoro-2-(trifluoromethyl)phenyl)ethanol typically involves multiple steps. One common method includes the reaction of a suitable precursor with reagents such as magnesium or organometallic compounds. For instance, a compound of formula II can be reacted in the presence of magnesium or an organometallic reagent of formula III (R1M2X) with a compound of formula IV (CF3-C(O)-R2) to form an intermediate compound, which is then further reacted with alkali metal fluoride in the presence of a phase transfer catalyst and a polar solvent .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2,2-Dichloro-1-(5-fluoro-2-(trifluoromethyl)phenyl)ethanol can undergo various types of chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol moiety can yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups into the molecule.
科学研究应用
2,2-Dichloro-1-(5-fluoro-2-(trifluoromethyl)phenyl)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 2,2-Dichloro-1-(5-fluoro-2-(trifluoromethyl)phenyl)ethanol involves its interaction with specific molecular targets. The presence of halogen atoms and the ethanol moiety allows it to form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their function. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-[2-Fluoro-5-(trifluoromethyl)phenyl]ethanol: Similar structure but lacks the dichloro groups.
1-(2,6-Dichloro-3-fluoro-phenyl)-ethanol: Similar structure but with different positioning of halogen atoms.
Uniqueness
2,2-Dichloro-1-(5-fluoro-2-(trifluoromethyl)phenyl)ethanol is unique due to the combination of dichloro, fluoro, and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C9H6Cl2F4O |
|---|---|
分子量 |
277.04 g/mol |
IUPAC 名称 |
2,2-dichloro-1-[5-fluoro-2-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H6Cl2F4O/c10-8(11)7(16)5-3-4(12)1-2-6(5)9(13,14)15/h1-3,7-8,16H |
InChI 键 |
AOCVFZZGWGFWCF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1F)C(C(Cl)Cl)O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(4-(6,8,8-Trimethyl-2-oxo-9-(3-sulfopropyl)-8,9-dihydro-2H-pyrano[3,2-G]quinolin-3-YL)pyridin-1-ium-1-YL)hexanoate](/img/structure/B14027756.png)
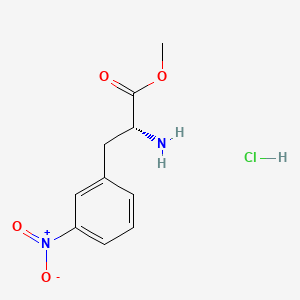
![2,3-Dimethyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B14027767.png)
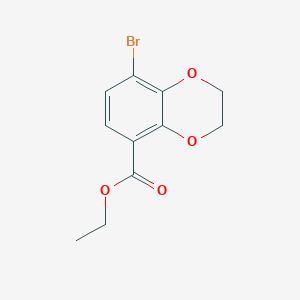

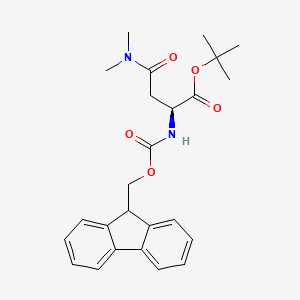
![5-(3,4,5-Trimethoxyphenyl)-5,6-dihydropyrido[3,4-c][1,9]phenanthrolin-12-amine](/img/structure/B14027794.png)
